DGAT Inhibitory Potency: Furfurylamine Analog Outperforms Pyridinyl, Thiophene, and Methyl-Furan Congeners
In a rat liver microsomal DGAT assay, the furfurylamine-containing benzimidazole carboxamide 10j (structurally analogous to 2-furyl-N-[(1-methylbenzimidazol-2-yl)methyl]carboxamide) exhibited an IC₅₀ of 4.4 μM, equipotent to the reference DGAT inhibitor T863 (compound 4) and more potent than kurarinone (compound 2) [1]. The pyridinylmethane analog 10i showed an IC₅₀ of 20 μM, representing a 4.5-fold loss in potency. The 3-methylfuran analog 10k displayed a 7-fold reduction in potency relative to 10j, and the thiophene replacement 10o lost all meaningful activity (IC₅₀ > 50 μM) [1]. This demonstrates that the unsubstituted furan-2-yl carboxamide motif is a critical determinant of DGAT engagement.
| Evidence Dimension | DGAT inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 4.4 μM (analog 10j, furfurylamine benzimidazole carboxamide) |
| Comparator Or Baseline | Pyridinyl analog 10i: 20 μM; 3-methylfuran analog 10k: ~30.8 μM (7-fold less); thiophene analog 10o: >50 μM; Reference T863 (4): 4.4 μM; Reference kurarinone (2): moderate activity (IC₅₀ not specified in abstract, described as less potent than 10j) |
| Quantified Difference | 4.5-fold more potent than 10i; >7-fold more potent than 10k; >11-fold more potent than 10o |
| Conditions | Rat liver microsome DGAT assay (enzymatic); IC₅₀ determination |
Why This Matters
Procuring a benzimidazole carboxamide with a non-furan substituent or a modified furan ring would yield a compound with severely compromised DGAT inhibition, making it unsuitable for triglyceride-synthesis or metabolic-disease target engagement studies.
- [1] Lee K, Goo JI, Jung HY, et al. Discovery of a novel series of benzimidazole derivatives as diacylglycerol acyltransferase inhibitors. Bioorg Med Chem Lett. 2012;22(24):7456-7460. doi:10.1016/j.bmcl.2012.10.046. View Source
